![molecular formula C20H19ClN2O3 B2526126 N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 2034458-07-4](/img/structure/B2526126.png)
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide
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Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide, also known as BFPBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BFPBO is a selective antagonist of the dopamine D3 receptor, which makes it an attractive candidate for studying the role of this receptor in various physiological and pathological conditions.
Scientific Research Applications
Dielectric and Thermal Properties
The synthesis and characterization of benzofuran-containing compounds have shown significant interest due to their unique dielectric and thermal properties. For example, Çelik and Coskun (2018) synthesized a methacrylate polymer bearing a chalcone side group, starting from a benzofuran derivative. This study emphasized the importance of structural characterization using NMR and FT-IR techniques and investigated the thermal behavior through TGA and DSC measurements. The dielectric properties were also studied, showing how the dielectric constant and loss change with temperature (Çelik & Coskun, 2018).
Synthesis and Application in Drug Development
The synthesis of novel benzofuran derivatives for potential therapeutic applications has been a focus of recent research. Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the versatility of benzofuran derivatives in synthesizing compounds that could have therapeutic relevance (Mamedov et al., 2016).
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has also been explored. Koca et al. (2005) synthesized novel derivatives of benzofuran and tested their antimicrobial activity against a range of pathogens. Their study highlighted the potential of these compounds in developing new antimicrobial agents, with specific derivatives showing strong activity against certain strains (Koca et al., 2005).
Antitumor Activity
Research into benzofuran compounds extends into the exploration of their antitumor properties. Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activity in vitro. This study underscores the importance of structural design in enhancing the biological activity of benzofuran derivatives (Gomha et al., 2016).
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-13-16(21)8-4-9-17(13)23-20(25)19(24)22-11-5-7-15-12-14-6-2-3-10-18(14)26-15/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLUNKKIBNKCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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